molecular formula C12H17ClN2O2 B13342012 tert-butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

tert-butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B13342012
M. Wt: 256.73 g/mol
InChI Key: UIDUQNLSNURGCR-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: is an organic compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a tert-butyl ester group, a chlorine atom, and a dihydropyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

tert-Butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Similar in structure but with an iodine atom instead of a pyrazine core.

    tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Contains a pyridine ring with cyano and dimethyl groups.

Uniqueness

tert-Butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is unique due to its specific combination of functional groups and its dihydropyrrolo[1,2-a]pyrazine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

tert-butyl 6-chloro-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)14-6-7-15-9(8-14)4-5-10(15)13/h4-5H,6-8H2,1-3H3

InChI Key

UIDUQNLSNURGCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=C2Cl)C1

Origin of Product

United States

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